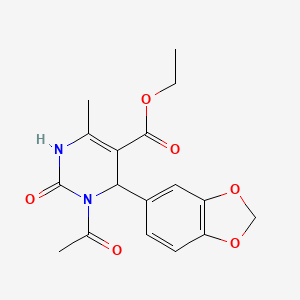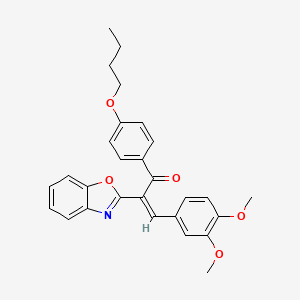![molecular formula C16H27N5O B12165915 N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12165915.png)
N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a dimethylaminoethyl group and a dimethylpyrimidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The dimethylaminoethyl group and the dimethylpyrimidinyl group are introduced through nucleophilic substitution reactions.
Amidation: The carboxamide group is introduced through an amidation reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s ability to cross cell membranes, while the pyrimidinyl group can interact with specific binding sites on target molecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: This compound shares the dimethylaminoethyl group but has a different core structure.
4-Dimethylaminopyridine (DMAP): Similar in having a dimethylamino group, but with a pyridine ring instead of a piperidine ring.
Uniqueness
N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring with a dimethylpyrimidinyl group, which can confer specific chemical and biological properties not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C16H27N5O |
|---|---|
Poids moléculaire |
305.42 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H27N5O/c1-12-11-13(2)19-16(18-12)21-8-5-14(6-9-21)15(22)17-7-10-20(3)4/h11,14H,5-10H2,1-4H3,(H,17,22) |
Clé InChI |
GCYUBMJLBDXLLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12165832.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12165835.png)

![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12165842.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12165848.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165850.png)
![4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12165852.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12165855.png)

![N-[2-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12165883.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B12165894.png)
![4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12165896.png)
![Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate](/img/structure/B12165897.png)
![ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12165905.png)
